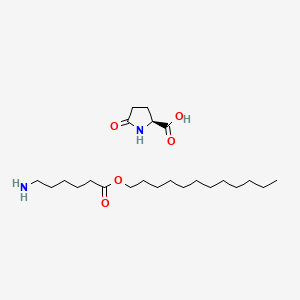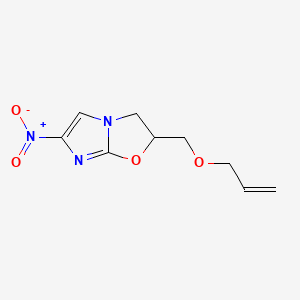
Einecs 258-022-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 258-022-3, also known as 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride, is a chemical compound with a variety of applications in different fields. It is recognized for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves several steps. The primary synthetic route includes the reaction of octylamine with ethylene diamine to form the intermediate compound, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride can be compared with other similar compounds, such as:
- N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- 2-[bis[2-(octylamino)ethyl]amino]acetic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propriétés
Numéro CAS |
52584-05-1 |
|---|---|
Formule moléculaire |
C23H44N2O5 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
dodecyl 6-aminohexanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H37NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19;7-4-2-1-3(6-4)5(8)9/h2-17,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
QRXDCWZSODTMEF-HVDRVSQOSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
